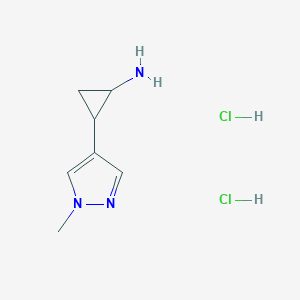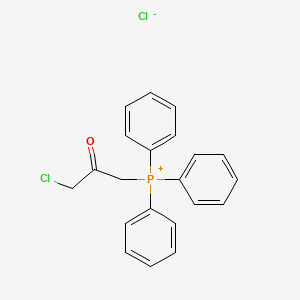
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Overview
Description
Compounds like “®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl” belong to a class of chemicals known as bidentate phosphine ligands . These are commonly used in coordination chemistry .
Molecular Structure Analysis
The molecular structure of such compounds typically involves a biphenyl core with phosphino groups attached . The exact structure would depend on the specific positions and orientations of these groups .Chemical Reactions Analysis
Bidentate phosphine ligands are often used in various types of coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure and substituents. For example, similar compounds have been reported to be solid at room temperature .Scientific Research Applications
Catalytic Activity and Asymmetric Synthesis
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl and related diphosphine ligands have shown significant utility in catalytic applications, particularly in asymmetric synthesis. These ligands, due to their chiral and structural properties, have been employed in various metal-catalyzed reactions to achieve high enantioselectivities and catalytic efficiencies.
Asymmetric Cycloisomerization : Diphosphine-based gold complexes have been explored for their catalytic activity in the enantioselective cycloisomerization of 1,6-enynes. These complexes demonstrate that electron-rich phosphines enhance enantioselectivity, indicating an overriding electronic effect in catalysis (Barreiro et al., 2014).
Asymmetric Hydrogenation : Chiral bis(diphenylphosphino)-α-phenylalkane complexes have shown effectiveness in catalytic asymmetric hydrogenation, with optical yields reaching up to 88%. This highlights the potential of diphosphine ligands in enhancing the stereoselectivity of hydrogenation reactions (Brown & Murrer, 1982).
Hydroformylation : Research on diphosphine ligands in rhodium-catalyzed asymmetric hydroformylation has underscored the importance of ligand structure on the catalytic outcome. Specifically, ligands with certain substituents have been found to significantly impact the stereoselectivity and efficiency of the hydroformylation process (Hayashi et al., 1979).
Water-Soluble Metal Complexes and Catalysts : The development of water-soluble diphosphine ligands, such as BIPHLOPHOS, for use in homogeneous rhodium-catalyzed asymmetric hydroformylation represents a significant advancement. These ligands offer comparable activities and regioselectivities to traditional systems while being operational in aqueous environments, which is beneficial for green chemistry applications (Rampf et al., 1999).
Mechanism of Action
Target of Action
Similar compounds such as 1,2-bis(diphenylphosphino)ethane (dppe) are known to be common symmetrical bidentate ligands in coordination chemistry . This suggests that the compound could potentially interact with a variety of metal ions in biological systems.
Mode of Action
Based on its structural similarity to dppe, it can be inferred that it might act as a chelating agent, forming stable complexes with metal ions . This interaction could potentially alter the biochemical properties of the target ions, leading to changes in their biological activity.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effectiveness of the compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIPQZYSQJPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365531-75-4 | |
| Record name | (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)







![4,7-dichloroThiazolo[4,5-d]pyridazine](/img/structure/B3419127.png)

